

# Biochemical and Cellular Profiling Data

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## Compound Focus: Gsk-J1

CAS No.: 1373422-53-7

Cat. No.: S529539

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Assay Type	Target	Key Metric (IC50/EC50)	Experimental Details	Citation
Biochemical (AlphaScreen)	JMJD3 (KDM6B)	60 nM	Peptide: Biotin-H3(14-34)K27Me3; 2-OG: 10 µM [1]	
	UTX (KDM6A)	Inhibits activity (IC50 not specified)	Cell-based assay in HEK-293 cells [2]	
	JARID1B (KDM5B)	0.95 µM	Peptide: H3(1-21)K4Me3-Biotin [1]	
	JARID1C (KDM5C)	1.76 µM	Peptide: H3(1-21)K4Me3-Biotin [1]	
Selectivity Profiling (Thermal Shift)	JMJD3/UTX	>2.5 °C Tm shift	Profiled across a panel of human 2'OG oxygenases; no significant shifts for other family members [1]	
Cellular Activity	H3K27me3 in macrophages	Increased global levels	Inhibits TNF-α production in human primary macrophages [2]	

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	H3K27me3 in MC3T3-E1 cells	<b>Increased global levels</b>	Suppressed osteoblast differentiation markers [2]	
<b>Off-Target Screening</b>	100 protein kinases	<b>Negligible activity at 30 <math>\mu</math>M</b>	Competition binding assay [1]	
	60 unrelated proteins	<b>Negligible off-target activity</b>	Panel included other chromatin-modifying enzymes like HDACs [1]	

## Experimental Protocols for Key Assays

For researchers looking to replicate or understand the validation methodologies, here are the protocols for the core experiments.

- **Histone Demethylase AlphaScreen Assay [1]**

- **Purpose:** To measure the inhibition of demethylase enzyme activity in a biochemical setting.
- **Workflow:** Enzymes are pre-incubated with the compound, then the reaction is initiated by adding a substrate mix containing  $\alpha$ -ketoglutarate, ferrous ammonium sulfate, ascorbic acid, and a biotinylated histone peptide with the specific methyl mark.
- **Detection:** The reaction is stopped with EDTA. Demethylation is detected using streptavidin-coated donor beads and protein A-conjugated acceptor beads that have been pre-incubated with an antibody specific to the methyl mark.
- **Key Parameters:** Assays are performed in 384-well plates. Final enzyme concentrations are in the low nM range (e.g., 1 nM for JMJD3). Final DMSO concentration is 1%.

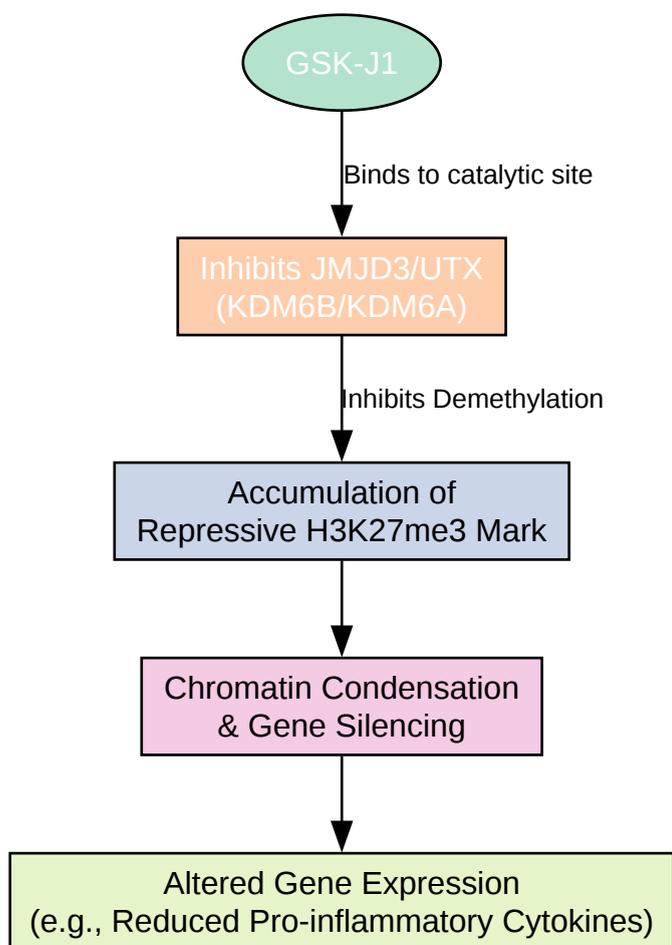
- **Thermal Shift Assay (Tm Shift) [1]**

- **Purpose:** To assess compound binding and selectivity across a wide range of Fe(II)/2-oxoglutarate-dependent oxygenases.
- **Workflow:** The enzyme is mixed with the compound and a fluorescent dye (SYPRO Orange) that binds to hydrophobic patches of unfolded proteins.

- **Detection:** The mixture is heated gradually in a real-time PCR machine. The temperature at which the protein unfolds (melting temperature,  $T_m$ ) is measured by a increase in fluorescence. A positive  $T_m$  shift upon compound binding indicates stabilization and direct interaction.
- **Key Parameters:** Proteins are tested at 1  $\mu\text{M}$  with a compound concentration of 20  $\mu\text{M}$ .
- **Cellular Target Engagement** [3] [2]
  - **Purpose:** To confirm that **GSK-J1** engages its target in a cellular context and produces the expected epigenetic and functional effects.
  - **Workflow:** Cells are treated with **GSK-J1**. Global levels of H3K27me3 are measured by Western blotting to confirm increased methylation.
  - **Functional Readout:** Downstream effects are assessed, such as suppression of inflammatory cytokine production in macrophages or inhibition of osteoblast differentiation.

## Mechanism of Action and Therapeutic Evidence

**GSK-J1** inhibits JMJD3 and UTX, leading to accumulated H3K27me3 and altered gene expression. This mechanism has shown therapeutic potential in various disease models.



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The therapeutic potential of this mechanism is supported by multiple studies:

- **Inflammation:** **GSK-J1** alleviated LPS-induced mastitis in mice by increasing H3K27me3 at promoters of inflammatory genes, suppressing **TNF- $\alpha$** , **IL-1 $\beta$** , and **IL-6** [3].
- **Oncology:** **GSK-J1** showed synergy with other agents. Combined with the LSD1 inhibitor TCP, it impaired proliferation and induced apoptosis in head and neck squamous cell carcinoma (HNSCC) models [4]. It has also been identified as a putative **radiosensitizer** in HNSCC [5].

## Key Validation Conclusions

Based on the available data, **GSK-J1** is a validated chemical probe with a strong experimental foundation.

Here are the key takeaways for researchers:

- **High Potency and Selectivity:** Its low nM potency for JMJD3/UTX and minimal off-target activity against kinases and other unrelated proteins make it a highly specific tool [1].
- **Cellularly Active:** It successfully engages its targets in cells, leading to increased global H3K27me3 levels and predictable functional consequences [3] [2].
- **Therapeutic Utility:** Evidence from disease models suggests its utility extends beyond basic science to potential therapeutic applications, particularly in inflammation and cancer [3] [4].

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## References

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